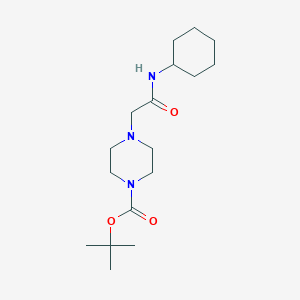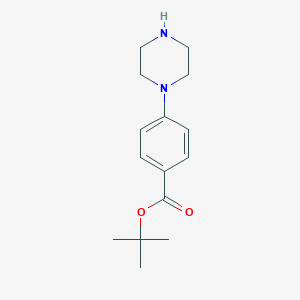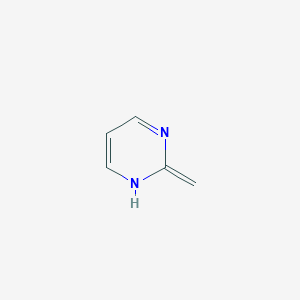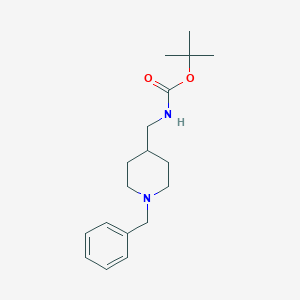
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been extensively studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CCT137690.
Mechanism of Action
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester targets the protein kinase PAK4, which is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK4, 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects:
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death. In addition, 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits the phosphorylation of various proteins involved in cell proliferation and survival, including AKT and ERK.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester in lab experiments is its specificity for PAK4, which reduces the likelihood of off-target effects. However, one limitation of 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
For research on 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester include exploring its potential in combination therapy with other cancer drugs, investigating its effects on cancer stem cells, and improving its pharmacokinetic properties to increase its effectiveness in vivo.
Conclusion:
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and potential in cancer treatment.
Synthesis Methods
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 4-cyclohexylcarbonyl chloride with piperazine-1-carboxylic acid tert-butyl ester in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester.
Scientific Research Applications
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential in cancer research. In vitro studies have shown that 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits tumor growth and prolongs survival in mouse models of cancer.
properties
CAS RN |
177971-60-7 |
|---|---|
Product Name |
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester |
Molecular Formula |
C17H31N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)13-15(21)18-14-7-5-4-6-8-14/h14H,4-13H2,1-3H3,(H,18,21) |
InChI Key |
DJZDLYMUXBNSOW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
synonyms |
4-CYCLOHEXYLCARBAMOYLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

